N-[(3R)-Pyrrolidin-3-yl]quinazolin-4-amine - 1365936-68-0

N-[(3R)-Pyrrolidin-3-yl]quinazolin-4-amine

Catalog Number: EVT-3164786
CAS Number: 1365936-68-0
Molecular Formula: C12H14N4
Molecular Weight: 214.27
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Afatinib (BIBW 2992)

  • Compound Description: Afatinib (BIBW 2992) is a potent, irreversible ErbB family blocker that has shown promising results in treating various cancers. It exhibits significant biological activities in medicine. []

(3R, 2R)-2-[3-(1H-indol-3-yl)-1-piperidyl]-2-phenyl-acetamides

  • Compound Description: This class of compounds represents a series of chiral 3-(piperidin-3-yl)-1H-indole derivatives synthesized and characterized for their stereochemical properties. []

TG100435 and TG100855

  • Compound Description: TG100435 is a multitargeted, orally active protein tyrosine kinase inhibitor, while TG100855 is its primary N-oxide metabolite. Both compounds exhibit potent inhibitory activity against various tyrosine kinases, including Src family kinases. [, ]

3-[(1-Benzyl-1H-1,2,3-triazol-4-yl)methyl]quinazolin-4(3H)-ones and N-(1-Benzylpiperidin-4-yl)quinazolin-4-amines

  • Compound Description: These two series of compounds were designed as potential acetylcholine esterase inhibitors. Notably, the N-(1-benzylpiperidin-4-yl)quinazolin-4-amines exhibited significant AChE inhibitory activity. []

N-(4-(3-isopropyl-2-methyl-2H-indazol-5-yl)pyrimidin-2-yl)-4-(4-methylpiperazin-1-yl)quinazolin-7-amine (Compound 37d)

  • Compound Description: Compound 37d is a potent, orally available cyclin-dependent kinase (CDK) inhibitor, showing promising activity against hematological malignancies. It exhibits potent inhibitory activity against CDKs 1, 2, 4, 8, and 9, demonstrating its potential as an anti-cancer agent. []

2-(4-Bromophenyl)-N-[3-(1H-imidazol-1-yl)propyl]quinazolin-4-amine

  • Compound Description: This specific quinazolin-4-amine derivative has been structurally characterized by X-ray crystallography, revealing key features of its molecular geometry and intermolecular interactions in the solid state. []

2-[(E)-2-(7-Fluoro-3-methylquinoxalin-2-yl)vinyl]-6-pyrrolidin-1-yl-N-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-amine Hydrochloride

  • Compound Description: This compound is a highly selective PDE10A inhibitor discovered through structure-activity relationship studies based on the PDE5 inhibitor avanafil. Its discovery highlights the potential for leveraging existing drug libraries to identify new leads for related targets. []

2-phenyl-3-substituted quinazolin-4(3H)-ones

  • Compound Description: This class of compounds, featuring various substituents at the 3-position of the quinazolin-4(3H)-one scaffold, has been investigated for its analgesic, anti-inflammatory, and antibacterial activities. [, ]
  • Compound Description: These two series of N-methyl 2, 3 -disubstituted quinazolin-4-ones were investigated as potential anticancer agents targeting activated protein kinase P38 alpha and activin receptor (ALK2) kinase. []

2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242)

  • Compound Description: PF-04455242 is a high-affinity antagonist selective for κ-opioid receptors (KOR) with potential therapeutic applications in treating depression and addiction disorders. [, ]

1-(3-benzyl-4-oxo-3H-quinazolin-2-yl)-4-(substituted)thiosemicarbazide derivatives

  • Compound Description: This series of thiosemicarbazide derivatives, based on the 3-benzyl-4-oxo-3H-quinazolin-2-yl scaffold, were synthesized and evaluated for their antimicrobial activities, showcasing the potential of quinazoline-based compounds as antimicrobial agents. [, , ]
  • Compound Description: These compounds represent a novel class of antifolate thymidylate synthase inhibitors, demonstrating the potential of quinazoline-based compounds as anticancer agents targeting specific enzymes involved in nucleotide synthesis. []
  • Compound Description: These hybrid compounds, incorporating 2‐mercapto‐3‐arylquinazolin‐4(3H)‐ones with coumarin moieties, exhibited promising antibacterial activities, highlighting the potential of combining different pharmacophores to develop new antimicrobial agents. []

1-Methyl-3-(4-Substituted phenyl-1,3-thiazol-2yl)-2-(thiophen-2-yl)-2,3- dihydro quinazoline-4(1H)-ones

  • Compound Description: These 1, 3-thiazole connected quinazolin-4-one derivatives were found to possess anti-tubercular activity against Mycobacterium tuberculosis H37RV using the microplate alamar blue assay method. []

(4S/4R)-4-[(3R/3S)-1-(2-aryl)-2,5-dioxopyrrolidin-3-yl]-1,2,3,4,5,6,7,8-octahydroacridine-4-carbonitrile, (3S/4R)-3-[(3R/4S)-9-chloroacridine(quinoline)-4-yl]-1-N-aryl)pyrrolidine-2,5-diones, and 2-[(4S,4’S/4R,4’R)-2’,5’-dioxo-2,3,5,6,7,8-hexahydro-1H-spiro[acridine-4,3’-pyrrolidin]-4’-yl]-N-aryl-acetamide

  • Compound Description: These hydroacridine (quinoline) derivatives were investigated for their potential biological activity as cholinesterase inhibitors, anti-inflammatory agents, and anticonvulsant agents. []
  • Compound Description: These quinazoline derivatives were identified as dual inhibitors of wild-type and C481S mutant Bruton's tyrosine kinase (BTK), a target for autoimmune diseases and chronic lymphocytic leukemia. []

    3-[4-(6-(3-(dimethylamino)propoxy)benzo[d]oxazol-2-yl)phenoxy]-N,N-dimethylpropan-1-amine (AT791) and 6-[3-(pyrrolidin-1-yl)propoxy)-2-(4-(3-(pyrrolidin-1-yl)propoxy)phenyl]benzo[d]oxazole (E6446)

    • Compound Description: AT791 and E6446 are small molecule inhibitors of Toll-like receptors (TLRs) 7 and 9, which are implicated in autoimmune diseases like lupus. These compounds provide a starting point for developing new therapies for autoimmune disorders. []

    2-(hydroxymethyl)-2,3-dihydroimidazo[1,2-c]quinazolines

    • Compound Description: This class of tricyclic compounds, featuring a 2-(hydroxymethyl)-2,3-dihydroimidazo[1,2-c]quinazoline core, was accessed through an intramolecular oxetane ring-opening reaction. The developed synthetic methodology allows for the preparation of diversely substituted analogs, expanding the chemical space of this class of medicinally relevant scaffolds. []

    4-oxo-N-(4-oxo-3-substituted-3,4-dihydroquinazolin-2-yl amino)-2-phenylquinazoline-3(4H)-carboxamidines

    • Compound Description: This series of carboxamidine derivatives, incorporating a 4-oxo-3-substituted-3,4-dihydroquinazolin-2-yl amino moiety at the carboxamidine nitrogen, were synthesized and evaluated for their anti-HIV, antitubercular, and antibacterial activities. These findings highlight the potential of quinazoline-based compounds as broad-spectrum antimicrobial agents. []

    N-(2,2-diphenylethyl)-2-(imidazo[1,2-a]pyridin-6-yl)quinazolin-4-amine (SRI-29574)

    • Compound Description: SRI-29574 is a novel allosteric dopamine transporter (DAT) ligand that partially inhibits dopamine, serotonin, and norepinephrine uptake. []

    (R)-4-[3-(dimethylamino)pyrrolidin-1-yl]-N-neopentylpyrimidin-2-amine bis(2,2,2-trifluoroacetate) (UR-DEBa176)

    • Compound Description: UR-DEBa176 is a 2,4-diaminopyrimidine-type radioligand used in binding studies at the human, mouse, and rat histamine H4 receptors (H4Rs). []

    Properties

    CAS Number

    1365936-68-0

    Product Name

    N-[(3R)-Pyrrolidin-3-yl]quinazolin-4-amine

    IUPAC Name

    N-[(3R)-pyrrolidin-3-yl]quinazolin-4-amine

    Molecular Formula

    C12H14N4

    Molecular Weight

    214.27

    InChI

    InChI=1S/C12H14N4/c1-2-4-11-10(3-1)12(15-8-14-11)16-9-5-6-13-7-9/h1-4,8-9,13H,5-7H2,(H,14,15,16)/t9-/m1/s1

    InChI Key

    XVTBSEBCNFXKGC-SECBINFHSA-N

    SMILES

    C1CNCC1NC2=NC=NC3=CC=CC=C32

    Canonical SMILES

    C1CNCC1NC2=NC=NC3=CC=CC=C32

    Isomeric SMILES

    C1CNC[C@@H]1NC2=NC=NC3=CC=CC=C32

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.